2-(4-Hydroxybutyl)isoindoline-1,3-dione
Overview
Description
2-(4-Hydroxybutyl)isoindoline-1,3-dione is a derivative of isoindoline-1,3-dione, a scaffold that has been explored for various biological activities. While the specific compound 2-(4-Hydroxybutyl)isoindoline-1,3-dione is not directly mentioned in the provided papers, the isoindoline-1,3-dione core is a significant pharmacophore, and its derivatives have been studied for their potential as HIV-1 integrase inhibitors, AChE inhibitors, and for their antimicrobial properties .
Synthesis Analysis
The synthesis of isoindoline-1,3-dione derivatives can be achieved through various methods. For instance, the hydroxylation of isoquinoline-1,3(2H,4H)-diones has been established under transition-metal-free and reductant-free conditions, which is a mild and compatible method with a broad range of substrates . Additionally, a visible light-promoted synthesis of 4-(sulfonylmethyl)isoquinoline-1,3(2H,4H)-diones has been reported, indicating the versatility of synthetic approaches for such compounds .
Molecular Structure Analysis
The molecular structure of isoindoline-1,3-dione derivatives has been characterized using various spectroscopic techniques. For example, the crystal structure and DFT calculations have been used to evaluate the structure of 2-(2-(3,4-dimethoxyphenyl)ethyl)isoindoline-1,3-dione, revealing significant interactions that could influence biological activity . Similarly, the effect of hydration and structure on the fragmentation of bis-phthalimide derivatives has been studied using electron impact ionization-mass spectrometry and computational methods .
Chemical Reactions Analysis
Isoindoline-1,3-dione derivatives undergo various chemical reactions. The hydroxylation process mentioned earlier is one such reaction that can transform the core structure into a hydroxylated tetrahydroisoquinoline . Moreover, the copper-catalyzed radical 6-endo aza-cyclization of 2-alkynylbenzamide can lead to the synthesis of isoquinolin-1-one and 3-hydroxylisoquinolin-1,4-dione, demonstrating the chemical reactivity of related compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of isoindoline-1,3-dione derivatives are influenced by their molecular structure. For instance, the presence of different substituents can affect their stability, as seen in the study of bis-phthalimide derivatives, where the length of the alkyl chain influenced the fragmentation patterns in mass spectrometry . The antimicrobial and DNA binding activities of oxovanadium(IV) complexes of 2-(2-hydroxybenzylideneamino)isoindoline-1,3-dione have been characterized, suggesting that these complexes can intercalate with DNA and possess superoxide dismutase-like activity .
Scientific Research Applications
1. Potential in Anti-Allergic Therapy
2-(4-Hydroxybutyl)isoindoline-1,3-dione derivatives, specifically 4-Hydroxy-2-(4-hydroxyphenethyl)isoindoline-1,3-dione (PD1), have shown potential in anti-allergic therapy. A study found that PD1 exhibited anti-inflammatory effects and was effective in reducing symptoms in an ovalbumin-induced allergic asthma mouse model. This suggests its possible use as a compound for anti-allergic therapy (Huang et al., 2018).
2. Application as Herbicide Inhibitors
Isoindoline-1,3-dione derivatives have been explored for their use in agriculture as herbicide inhibitors. In particular, they have been found effective as inhibitors of 4-hydroxyphenylpyruvate dioxygenase (HPPD), an enzyme crucial for weed control. This research suggests the potential of these compounds in developing new, more efficient herbicides (He et al., 2019).
3. Material Science and Green Chemistry Applications
The compounds have applications in material science and green chemistry. For instance, a study highlights the use of Water Extract of Onion Peel Ash (WEOPA) in synthesizing isoindoline-1,3-dione derivatives, offering a more environmentally friendly approach to their production (Journal et al., 2019).
4. Optoelectronics and Photophysical Properties
Isoindoline-1,3-dione derivatives have been studied for their optoelectronic applications. Research on novel acridin-isoindoline-1,3-dione derivatives has revealed their potential in optoelectronics due to their high thermal stability and fluorescent properties (Mane et al., 2019).
5. Therapeutic Potential in Alzheimer's Disease
Some derivatives have shown promise as potential therapeutic agents for Alzheimer's disease. A study demonstrated that specific derivatives could act as disease-modifying multifunctional anti-Alzheimer agents, inhibiting key targets related to the disease (Panek et al., 2018).
6. Antimicrobial Applications
Isoindoline-1,3-dione derivatives have been evaluated for their antimicrobial activities. For instance, certain compounds have shown efficacy against strains like Staphylococcus aureus and Candida albicans, indicating their potential in antimicrobial therapies (Ghabbour et al., 2016).
7. Electrochemical Sensing Capabilities
These compounds have been utilized in electrochemical sensors for the determination of various substances like N-acetylcysteine, paracetamol, and folic acid. This highlights their potential in developing sensitive and specific sensors for biomedical and environmental applications (Karimi-Maleh et al., 2016).
Safety And Hazards
Future Directions
Isoindoline derivatives, including “2-(4-Hydroxybutyl)isoindoline-1,3-dione”, have potential for use in chemical production and clinical medicine due to their complex and variable structures . They are usually synthesized by the condensation of a phthalic anhydride with primary amines . The development of a selective, high-yield reaction to convert isoindole-1,3-dione into fused highly substituted isoindole-1,3-dione derivatives remains a challenge .
properties
IUPAC Name |
2-(4-hydroxybutyl)isoindole-1,3-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO3/c14-8-4-3-7-13-11(15)9-5-1-2-6-10(9)12(13)16/h1-2,5-6,14H,3-4,7-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWNCNQDIENYPDJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60455835 | |
Record name | 2-(4-hydroxybutyl)-1H-Isoindole-1,3(2H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60455835 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Hydroxybutyl)isoindoline-1,3-dione | |
CAS RN |
24697-70-9 | |
Record name | 2-(4-hydroxybutyl)-1H-Isoindole-1,3(2H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60455835 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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